Heptyl 1-thiohexopyranoside
Description
Heptyl 1-thiohexopyranoside (CAS: 85618-20-8), also referred to as n-heptyl β-D-thioglucoside, is a thioglycoside derivative characterized by a seven-carbon alkyl chain (heptyl group) linked to a sulfur atom in place of the oxygen atom in the glycosidic bond of β-D-glucopyranose. This structural modification enhances its amphiphilic properties, making it a valuable biochemical reagent for solubilizing membrane proteins and facilitating structural studies in biomedical research . Its applications span detergent-mediated extraction of integral membrane proteins, stabilization of lipid bilayers, and use in crystallography .
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGNLMTTNTJSP-LBELIVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006208 | |
| Record name | Heptyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85618-20-8 | |
| Record name | n-Heptyl β-D-thioglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl 1-thioglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Enzyme Inhibition
Heptyl 1-thiohexopyranoside has been studied for its ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. One notable study focused on its inhibitory effects on alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can delay glucose absorption in the intestine, making it a potential therapeutic strategy for managing diabetes.
Case Study: Alpha-Glucosidase Inhibition
- Objective : To evaluate the inhibitory effects of this compound on alpha-glucosidase.
- Methodology : In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of this compound.
- Results : The compound demonstrated significant inhibition of alpha-glucosidase activity, suggesting its potential use in diabetes management.
Drug Discovery and Repurposing
This compound is classified as an experimental small molecule with promising applications in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies .
Potential Applications in Drug Development
- Mechanism of Action : The compound may interact with specific receptors or enzymes involved in metabolic pathways.
- Therapeutic Areas : Potential applications include treatments for metabolic disorders and conditions related to glycosidase activity.
Structural Biology Applications
Recent studies have incorporated this compound into structural biology research, particularly in understanding the photosystem II (PSII) complex. Its presence in crystal structures has provided insights into the molecular dynamics and interactions within this essential component of photosynthesis .
Case Study: Photosystem II Structure Analysis
- Objective : To investigate the role of this compound in the PSII complex.
- Methodology : X-ray crystallography was employed to determine the structure and interactions of PSII components.
- Findings : The compound was found to stabilize certain protein interactions within PSII, contributing to our understanding of electron transfer processes during photosynthesis.
Comparative Analysis of Thioglycosides
To better understand this compound's unique properties and applications, a comparison with other thioglycosides is useful.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Thioglycoside | Contains a heptyl group; potential for enzyme inhibition |
| Octyl 1-thiohexopyranoside | Thioglycoside | Longer alkyl chain enhances hydrophobicity |
| Propyl 1-thiohexopyranoside | Thioglycoside | Shorter alkyl chain alters solubility |
| Methyl 1-thiohexopyranoside | Thioglycoside | Smallest alkyl chain; primarily used in model studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioglycosides and alkyl thiols share functional similarities but exhibit distinct biochemical and physicochemical behaviors due to variations in alkyl chain length, sugar moieties, and sulfur substitution patterns. Below is a detailed comparison of heptyl 1-thiohexopyranoside with three analogous compounds:
Hexanethiol (Hexane-1-thiol)
- Structure : A straight-chain alkanethiol (C6H13SH) lacking a sugar moiety.
- Key Differences: Hydrophobic Dominance: The absence of a polar sugar group reduces water solubility compared to this compound.
- Data: Property Hexanethiol this compound Molecular Formula C6H14S C13H26O5S Solubility in Water Low (0.02 g/L at 25°C) Moderate (solubilizes membranes) Critical Micelle Conc. N/A ~10–15 mM (estimated)
1-Thio-β-D-Glucopyranose
- Structure: The sugar backbone of this compound without the heptyl chain.
- Key Differences: Reduced Amphiphilicity: Lacks the hydrophobic alkyl chain, limiting its utility as a detergent. Reactivity: The free thiol group (-SH) participates in redox reactions, unlike the stabilized thioglycosidic bond in this compound .
- Applications : Used in enzymatic studies (e.g., glycosidase inhibition) rather than membrane protein isolation .
n-Octyl β-D-Glucopyranoside
- Structure : Similar sugar moiety but with an 8-carbon alkyl chain and an oxygen glycosidic bond.
- Key Differences: Detergent Strength: The longer alkyl chain (C8 vs. C7) lowers the critical micelle concentration (CMC) to ~20–25 mM, enhancing membrane-solubilizing efficiency. Stability: Oxygen glycosidic bonds are more prone to hydrolysis than sulfur bonds, making this compound more stable in acidic conditions .
- Data: Property n-Octyl β-D-Glucopyranoside this compound CMC (in Water) 20–25 mM ~10–15 mM (estimated) Alkyl Chain Length C8 C7 Hydrolytic Stability Moderate High (S-glycosidic bond)
Research Findings and Functional Insights
- Membrane Protein Studies: this compound demonstrates intermediate detergent strength between hexyl (C6) and octyl (C8) derivatives, balancing solubility and stabilization for proteins like G-protein-coupled receptors (GPCRs) .
- Synergy with Lipids : In mixed micelles with phospholipids (e.g., DOPC), it maintains native protein conformations more effectively than purely alkyl detergents like hexanethiol .
Preparation Methods
Glycosylation via Thiol-Displacement Reactions
The most widely reported method for synthesizing heptyl 1-thiohexopyranoside involves the nucleophilic displacement of a leaving group from a protected glycosyl donor by a heptylthiol nucleophile. Typically, a peracetylated glucose derivative serves as the starting material. For instance, 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose is treated with heptylthiol in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (), to facilitate the formation of the thioglycosidic bond.
The reaction proceeds via an mechanism, where the thiolate ion attacks the anomeric carbon, displacing the acetyl-protected oxygen. Subsequent deprotection under basic conditions (e.g., sodium methoxide in methanol) yields the free thioglycoside. This method achieves moderate yields (60–70%) but requires stringent control of reaction conditions to avoid side products, such as orthoester formation or β-elimination.
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Temperature | 0–25°C |
| Catalyst | (10 mol%) |
| Solvent | Dichloromethane |
| Reaction Time | 12–24 hours |
Koenigs-Knorr Method
An alternative approach employs the Koenigs-Knorr reaction, where a glycosyl halide (e.g., acetobromo-α-D-glucose) reacts with heptylthiol in the presence of silver carbonate () as an acid scavenger. This method ensures high anomeric selectivity, favoring the β-configuration due to the participation of neighboring group effects from the acetyl protecting groups. The reaction typically proceeds at room temperature in anhydrous acetone, yielding 65–75% of the desired product after column chromatography purification.
Enzymatic Synthesis
Glycosidase-Mediated Transglycosylation
Enzymatic methods offer stereoselective synthesis under mild conditions. Glycosidases, such as β-glucosidase from Aspergillus niger, have been explored for their ability to catalyze the transfer of glucose residues to heptylthiol. The reaction utilizes a glycosyl donor (e.g., p-nitrophenyl β-D-glucopyranoside) and heptylthiol in a buffered aqueous-organic biphasic system.
While enzymatic synthesis avoids harsh reagents, its practical application for this compound remains limited due to low yields (20–30%) and prolonged reaction times (48–72 hours). Furthermore, enzyme inhibition by the thiol nucleophile often necessitates iterative optimization.
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate reaction kinetics. In a typical procedure, a mixture of peracetylated glucose, heptylthiol, and is subjected to microwave heating at 60°C for 30 minutes. This method reduces reaction time by 90% compared to conventional heating while maintaining comparable yields (68–72%).
Solid-Phase Synthesis
Solid-phase strategies immobilize the glycosyl donor on a resin, enabling stepwise assembly and facile purification. For example, a Wang resin-functionalized glucose derivative reacts sequentially with heptylthiol and deprotection agents. Although this method minimizes byproduct formation, its complexity and cost limit scalability.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each synthesis route:
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical (Koenigs-Knorr) | 65–75 | 12–24 hrs | High | Moderate (solvents) |
| Enzymatic | 20–30 | 48–72 hrs | Low | Low |
| Microwave-Assisted | 68–72 | 0.5 hrs | Moderate | Moderate |
| Solid-Phase | 50–60 | 24–48 hrs | Low | High (resin waste) |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Heptyl 1-thiohexopyranoside, and how do they influence its utility in biochemical assays?
- Methodological Answer : this compound’s solubility in aqueous and organic phases, critical micelle concentration (CMC), and thermal stability are essential for its use in membrane protein solubilization. Researchers should measure these properties using techniques like dynamic light scattering (DLS) for CMC determination and differential scanning calorimetry (DSC) for thermal stability. Purity (>95% by HPLC) and structural confirmation (via H/C NMR) are prerequisites for reproducible assays .
Q. What established protocols are recommended for synthesizing this compound, and how can purity be validated?
- Methodological Answer : Synthesis typically involves thioglycosylation of a protected glucopyranoside donor with heptanethiol under acidic catalysis. Post-synthesis, purification via silica gel chromatography or HPLC is required. Purity validation should include HPLC (≥95% peak area), NMR for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Researchers must document deviations from published protocols to ensure reproducibility .
Q. How does this compound compare to shorter-chain thioglycosides (e.g., octyl or hexyl derivatives) in stabilizing membrane proteins?
- Methodological Answer : Comparative studies should assess parameters like protein yield, stability (via circular dichroism spectroscopy), and retention of functional activity (e.g., enzymatic assays). The heptyl chain’s balance between hydrophobicity and solubility may reduce aggregation compared to shorter chains. Systematic titration experiments under controlled buffer conditions (pH, ionic strength) are critical for robust comparisons .
Advanced Research Questions
Q. How can researchers address contradictory data on the pH-dependent stability of this compound in long-term storage?
- Methodological Answer : Contradictions may arise from variations in buffer composition or oxidation. To resolve this, conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 4–9, monitoring degradation via HPLC. Include antioxidants (e.g., 0.1% BHT) in experimental arms to isolate oxidation effects. Statistical tools like ANOVA can identify significant degradation pathways, while replication across independent labs reduces bias .
Q. What advanced spectroscopic or computational methods are suitable for characterizing this compound’s interactions with lipid bilayers?
- Methodological Answer : Neutron reflectometry and molecular dynamics (MD) simulations provide insights into insertion depth and lipid ordering. For experimental validation, use surface plasmon resonance (SPR) to measure binding kinetics with model membranes. Pair these with fluorescence quenching assays using labeled lipids to map spatial interactions. MD parameters (force fields, simulation time) must align with experimental conditions for meaningful comparisons .
Q. How should experimental designs be optimized to minimize batch-to-batch variability in this compound production?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature, catalyst concentration, and purification gradients. Use design-of-experiments (DoE) software to identify optimal ranges. Statistical process control (SPC) charts can monitor batch consistency, while orthogonal analytical methods (e.g., NMR coupled with MS) ensure structural fidelity across batches .
Q. What statistical approaches are recommended for analyzing dose-response data in studies using this compound as a surfactant?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) quantify CMC and cooperativity. Bootstrap resampling or Monte Carlo simulations assess parameter uncertainty. For outlier detection in high-throughput screens, apply robust statistical methods like Tukey’s fences. Ensure replicates (n ≥ 3) and blinded measurements to mitigate experimental bias .
Guidelines for Data Interpretation and Reporting
- Contradictory Results : Cross-validate findings using orthogonal techniques (e.g., compare SPR with isothermal titration calorimetry for binding assays). Clearly report buffer conditions, lot numbers, and instrument calibration details to enable troubleshooting .
- Ethical Replication : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets and analysis scripts via repositories like Zenodo or Figshare to facilitate meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
